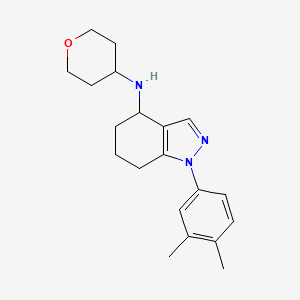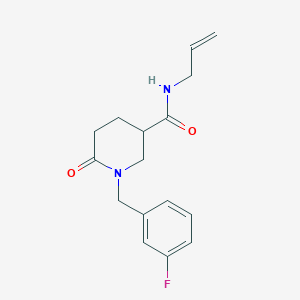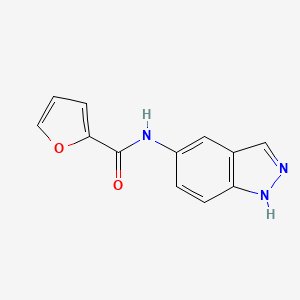![molecular formula C17H21NO2 B6133324 1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B6133324.png)
1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Phenoxybenzamine, and its chemical formula is C18H23NO2. Phenoxybenzamine is a potent alpha-adrenergic antagonist that is used in the treatment of various medical conditions such as hypertension, pheochromocytoma, and Raynaud's phenomenon.
Scientific Research Applications
Phenoxybenzamine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have a potent inhibitory effect on the alpha-adrenergic receptors, which are involved in the regulation of blood pressure and vascular tone. Phenoxybenzamine has been used in the treatment of hypertension, pheochromocytoma, and Raynaud's phenomenon. It has also been investigated for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells.
Mechanism of Action
Phenoxybenzamine acts as a non-selective alpha-adrenergic antagonist, which means that it blocks both alpha-1 and alpha-2 adrenergic receptors. By blocking these receptors, Phenoxybenzamine inhibits the vasoconstrictive effects of the sympathetic nervous system, leading to vasodilation and a decrease in blood pressure. It also inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in sympathetic tone.
Biochemical and Physiological Effects:
Phenoxybenzamine has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure by inhibiting the vasoconstrictive effects of the sympathetic nervous system. It also leads to a decrease in the systemic vascular resistance, which results in an increase in cardiac output. Phenoxybenzamine has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
Phenoxybenzamine has several advantages for use in lab experiments. It is a potent alpha-adrenergic antagonist that can be used to study the effects of sympathetic tone on various physiological processes. It has been extensively studied and has a well-established mechanism of action. However, Phenoxybenzamine also has some limitations for use in lab experiments. It has a long half-life, which can make it difficult to control the duration of its effects. It can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Phenoxybenzamine. One area of interest is the potential use of Phenoxybenzamine in the treatment of other types of cancer. It has been shown to inhibit the growth of prostate cancer cells, and further studies could investigate its potential use in the treatment of other types of cancer. Another area of interest is the development of more selective alpha-adrenergic antagonists that could have fewer off-target effects. Finally, future studies could investigate the effects of Phenoxybenzamine on other physiological processes, such as the immune system and inflammation.
Synthesis Methods
Phenoxybenzamine can be synthesized by the reaction between phenoxybenzyl chloride and N-phenylethanolamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of Phenoxybenzamine hydrochloride, which can be further purified by recrystallization.
properties
IUPAC Name |
1-phenoxy-3-(1-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-14(15-8-4-2-5-9-15)18-12-16(19)13-20-17-10-6-3-7-11-17/h2-11,14,16,18-19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDPFOIQRFAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-(1-phenylethylamino)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)
![7-butyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133276.png)



![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B6133304.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6133313.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6133321.png)
![N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6133333.png)
![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6133338.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6133346.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-isopropoxypropyl)propanamide](/img/structure/B6133349.png)
